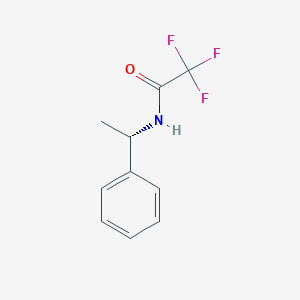

(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFCMJDNHPXGBY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354669 | |

| Record name | 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39995-51-2 | |

| Record name | 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39995-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Acylation of (S)-1-Phenylethylamine with Trifluoroacetic Anhydride

Method Overview:

The most straightforward approach involves the reaction of (S)-1-phenylethylamine with trifluoroacetic anhydride or trifluoroacetyl chloride to form the corresponding trifluoroacetamide. This reaction typically proceeds under mild conditions and preserves the stereochemistry of the chiral amine.

- Solvent: Dichloromethane (DCM) or other inert solvents

- Temperature: 0°C to room temperature

- Base: Triethylamine or other non-nucleophilic bases to scavenge generated acid

- Reaction Time: 1–3 hours

Reaction:

$$

\text{(S)-1-Phenylethylamine} + (CF3CO)2O \rightarrow (S)-2,2,2-\text{Trifluoro-N-(1-phenylethyl)acetamide}

$$

- This method yields the desired product in high purity and good yield (typically >80%).

- The stereochemistry of the amine is retained as no racemization occurs under these mild acylation conditions.

- Crystallization from non-polar solvents like n-hexane or n-heptane is used to purify the product and obtain it as crystalline solids, facilitating isolation and characterization.

Protection of (S)-1-Phenylethylamine as Trifluoroacetamide Followed by Functionalization

Method Overview:

In some synthetic routes, (S)-1-phenylethylamine is first protected as the trifluoroacetamide to stabilize the amine functionality before further transformations such as nitration or substitution.

- Protection is achieved by reaction with trifluoroacetic anhydride under standard acylation conditions.

- The trifluoroacetamide is more acid-stable compared to other amide protecting groups, allowing for harsher reaction conditions in subsequent steps.

- For example, nitration of the aromatic ring can be performed using highly reactive electrophiles generated in situ (e.g., CF3SO2-NO2 from nitric and triflic acid), yielding mixtures of ortho- and para-nitrated trifluoroacetamides.

- Separation of regioisomers can be challenging but is facilitated by recrystallization or changing protecting groups.

Palladium(II)-Catalyzed Enantioselective Synthesis from Imines

Method Overview:

A more advanced synthetic strategy involves the palladium(II)-catalyzed addition of arylboroxines to imines derived from trifluoroacetaldehyde, enabling the enantioselective synthesis of α-(trifluoromethyl)arylmethylamines, including (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide derivatives.

- Catalyst: Palladium acetate with chiral ligand (e.g., (S)-t-Bu-PyOX)

- Substrates: Imines derived from trifluoroacetaldehyde and arylboroxines

- Additives: Ammonium or silver salts to promote reaction with electron-poor boroxines

- Temperature: Typically room temperature to mild heating

- Solvent: Common organic solvents compatible with palladium catalysis

- High enantioselectivity (>92% ee)

- Good to excellent yields (57–91%)

- Broad substrate scope with electron-neutral and electron-rich arylboroxines

Catalyzed Trimethylsilylation and Derivatization Approaches

Method Overview:

For analytical or derivatization purposes rather than bulk synthesis, trifluoroacetamides can be prepared or modified via catalyzed trimethylsilylation using reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).

- This approach is mainly used for derivatizing primary amines including phenylalkyl amines to improve GC/MS analysis.

- Catalysts such as trimethylchlorosilane or trimethyliodosilane enhance the reaction efficiency.

- It allows for direct injection into analytical columns without prior evaporation steps.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity | Notes |

|---|---|---|---|---|---|

| 1 | Direct acylation of (S)-1-phenylethylamine | Trifluoroacetic anhydride, base, DCM, 0°C–RT | >80 | Retained | Simple, mild, high purity |

| 2 | Protection as trifluoroacetamide + functionalization | Trifluoroacetic anhydride, nitration reagents | Up to 92 | Retained | Enables further aromatic substitutions |

| 3 | Pd(II)-catalyzed addition to imines | Pd(OAc)2, chiral ligand, arylboroxines, additives | 57–91 | >92% ee | Enantioselective, broad substrate scope |

| 4 | Reaction with trifluoroacetate esters | Ethyl trifluoroacetate, base, reflux | High | Retained | Alternative to anhydride, mild conditions |

| 5 | Catalyzed trimethylsilylation (analytical deriv.) | MSTFA, catalysts (TMCS, TMIS), solvents | N/A | N/A | For derivatization, not bulk synthesis |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The trifluoroacetyl group is susceptible to hydrolysis under basic or acidic conditions, yielding chiral amines. This is critical for deprotection in asymmetric synthesis.

-

Reagents : Aqueous NaOH (2M), ethanol, reflux.

-

Reaction :

-

Yield : Quantitative hydrolysis reported for analogous substrates .

Kinetic Notes :

-

Hydrolysis rates depend on steric hindrance and electronic effects of substituents.

Stereochemical Stability

The trifluoroacetyl group enhances stereochemical stability due to its strong electron-withdrawing effect, making the amide resistant to racemization under standard conditions .

Racemization Studies :

-

Conditions : Heating at 100°C in toluene for 24 hours.

Cross-Coupling Reactions

The aromatic phenyl group may participate in electrophilic substitution (e.g., nitration, bromination). For example, nitration of N-phenethyl trifluoroacetamide derivatives yields para-nitro products .

-

Reagents : HNO

, H

SO

, 0°C. -

Product : 2,2,2-Trifluoro-N-[2-(4-nitrophenyl)ethyl]acetamide.

-

Yield : Not explicitly reported but inferred as moderate.

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) of related trifluoroacetamides shows decomposition above 200°C, with the trifluoroacetyl group fragmenting before the aromatic moiety .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

(S)-2,2,2-Trifluoro-N-(1-phenylethyl)acetamide has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug development.

- Case Study : Research indicates that compounds with trifluoromethyl groups exhibit improved biological activity and selectivity in targeting specific receptors or enzymes. For example, similar trifluorinated compounds have shown efficacy in treating conditions like cancer and viral infections by modulating biological pathways .

Antiviral Activity

The compound's structural similarity to known antiviral agents suggests potential applications in antiviral drug development. Studies have shown that related compounds can inhibit viral replication effectively.

- Research Findings : A study on camphor-based N-acylhydrazones demonstrated that modifications leading to increased fluorination resulted in enhanced antiviral properties against influenza viruses . This suggests that this compound could be explored for similar antiviral applications.

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis due to its unique properties.

- Application Example : The incorporation of trifluoromethyl groups into polymers has been shown to improve thermal stability and chemical resistance. This is particularly beneficial in developing high-performance materials for coatings and adhesives .

Catalytic Synthesis

The compound serves as a useful intermediate in various synthetic routes due to its reactivity and the presence of functional groups that can undergo further transformations.

- Synthetic Pathway : Recent studies have developed methodologies for synthesizing amides using this compound as a starting material. These methods often involve catalytic systems that enhance yield and selectivity .

As a Reagent

In organic synthesis, this compound can act as a reagent for introducing trifluoromethyl groups into other organic molecules.

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Potential antiviral agent | Improved efficacy due to fluorination |

| Material Science | Monomer in polymer synthesis | Enhanced thermal stability |

| Synthetic Methodologies | Intermediate in amide synthesis | High yield and selectivity |

Wirkmechanismus

The mechanism of action of (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The phenylethyl group contributes to the compound’s binding affinity and selectivity towards certain biological targets. The acetamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Electronic Properties of Selected Acetamides

Key Observations :

- Electron-Withdrawing Effects: The trifluoroacetyl group in the target compound significantly lowers electron density at the aromatic ring, enabling meta-selectivity in C–H borylation . Non-fluorinated analogs (e.g., 4br) lack this directing capability .

- Steric Influence : N-Benzyl analogs (III-23) exhibit reduced meta-selectivity due to steric hindrance .

- Functional Group Compatibility : Boronate- or nitro-substituted derivatives (e.g., ) expand utility in cross-coupling or pharmaceutical synthesis.

Reactivity and Catalytic Performance

Table 2: Meta-Selective C–H Borylation Outcomes with this compound

| Ligand | Solvent | Temperature (°C) | Yield (%) | Selectivity (dimeta:meta:para) |

|---|---|---|---|---|

| 1A | THF | 50 | 99 | 71:20:8 |

| dtbpy | THF | 50 | 97 | 2.9:1 (dimeta:para) |

Insights :

- Ligand 1A promotes higher dimeta-selectivity (71%) compared to dtbpy (2.9:1), highlighting the ligand’s role in modulating regioselectivity.

- The trifluoroacetyl group’s electron-withdrawing nature is essential for stabilizing the transition state in meta-borylation.

Stereochemical Considerations

- Stereoretention: In reactions involving (S)-configured acetamides, such as the synthesis of 4br, stereochemical integrity is preserved (>99% ee) . This contrasts with non-chiral analogs (e.g., 2,2,2-trifluoro-N-(2-iodophenyl)acetamide ), where stereochemistry is irrelevant.

- Enantiomer-Specific Applications: The (S)-enantiomer is preferred in asymmetric catalysis, while racemic mixtures (CAS 28332-81-2 ) are used in non-stereoselective contexts.

Industrial and Pharmaceutical Relevance

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide, and how can reaction progress be monitored?

- Methodological Answer : A common approach involves nucleophilic substitution or amidation reactions. For example, reacting 2-chloro-N-(1-phenylethyl)acetamide derivatives with sodium trifluoroacetate in a toluene:water (8:2) solvent system under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. After completion, the product is isolated via solvent evaporation, ice quenching, and crystallization or extraction .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, -NMR (600 MHz, CDCl) reveals peaks for the phenyl group (δ 7.2–7.4 ppm), the chiral center’s methine proton (δ 5.1–5.3 ppm), and the trifluoroacetamide group (δ 3.4–3.6 ppm). -NMR confirms the carbonyl carbon (δ 165–170 ppm) and CF group (δ 115–120 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 246.0895) .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Crystallization is achieved via slow evaporation in ethanol. Key parameters include space group assignment, hydrogen bonding analysis (e.g., N–H···O interactions), and refinement against high-resolution data to resolve chiral centers .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

- Methodological Answer : Enantiomeric purity is maintained using chiral auxiliaries or enzymatic resolution (e.g., IRED-18). Validation involves chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane:isopropanol mobile phase. Circular dichroism (CD) spectroscopy can further confirm optical activity by analyzing Cotton effects at 220–250 nm .

Q. What computational approaches model the compound’s interactions with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding affinities to receptors like acetylcholinesterase or serotonin transporters. Pharmacokinetic properties (logP, polar surface area) are computed using PubChem-derived descriptors .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic vs. static structural snapshots. Cross-validate using:

- Solid-state NMR to align with crystallographic data.

- DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) to reconcile solution-phase observations.

- Temperature-dependent XRD to assess conformational flexibility .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise monitoring : Use TLC or LC-MS after each step to isolate intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance trifluoroacetamide stability.

- Catalysis : Employ palladium catalysts for Suzuki couplings or enzyme-mediated asymmetric synthesis to reduce racemization .

Notes

- References : Relied on peer-reviewed journals (e.g., Research on Chemical Intermediates), NIST, and PubChem.

- Methodological Focus : Emphasized experimental design, analytical troubleshooting, and computational validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.